Cellulose, 2-hydroxypropyl methyl ether

Descripción general

Descripción

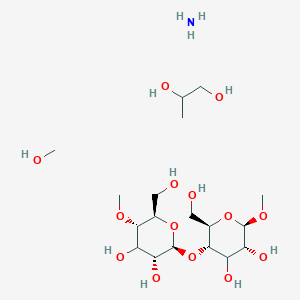

Cellulose, 2-hydroxypropyl methyl ether, also known as hydroxypropyl methylcellulose, is a chemically modified cellulose derivative. It is produced by the etherification of cellulose with propylene oxide and methyl chloride. This compound is widely used in various industries due to its unique properties, such as water solubility, film-forming ability, and biocompatibility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cellulose, 2-hydroxypropyl methyl ether involves two main steps: methylation and hydroxypropylation. Initially, cellulose is treated with dimethyl sulfate to form methyl cellulose. Subsequently, methyl cellulose is reacted with propylene oxide to introduce hydroxypropyl groups . The reaction conditions typically involve alkaline conditions and controlled temperatures to ensure efficient etherification .

Industrial Production Methods

Industrial production of this compound is carried out using a slurry process. In this process, cellulose is suspended in a mixture of aqueous sodium hydroxide and an organic solvent, such as isopropanol. The mixture is then treated with methyl chloride and propylene oxide under controlled conditions to achieve the desired degree of substitution .

Análisis De Reacciones Químicas

Types of Reactions

Cellulose, 2-hydroxypropyl methyl ether undergoes various chemical reactions, including:

Etherification: The primary reaction involved in its synthesis, where hydroxyl groups on cellulose react with etherifying agents.

Oxidation: It can be oxidized to introduce carboxyl groups, enhancing its water solubility and reactivity.

Substitution: Hydroxypropyl and methyl groups can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, dimethyl sulfate, and propylene oxide. The reactions are typically carried out under alkaline conditions and controlled temperatures to ensure efficient modification .

Major Products Formed

The major products formed from these reactions include various cellulose ethers with different degrees of substitution and functional groups. These products exhibit unique properties, such as enhanced solubility, film-forming ability, and biocompatibility .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Formulation and Delivery

HPMC is extensively used in the pharmaceutical industry as a binder and film-forming agent in tablet formulations. It enhances the mechanical strength of tablets and controls the release of active ingredients, making it ideal for sustained-release formulations . Additionally, HPMC serves as a coating material for capsules, providing a vegetarian alternative to gelatin .

Ophthalmic Solutions

Due to its lubricating properties, HPMC is utilized in artificial tears and other ophthalmic preparations. It helps to alleviate dry eye symptoms by providing moisture retention and comfort .

Thickening Agent

In topical formulations, HPMC acts as a thickening agent that improves the texture and stability of creams and gels. Its ability to form viscous solutions makes it suitable for various ointments and gels used in dermatological applications .

Food Industry Applications

Thickener and Stabilizer

In food technology, HPMC is employed as a thickener and stabilizer in products such as sauces, ice creams, and baked goods. It enhances the texture and mouthfeel while preventing ingredient separation .

Emulsifier

HPMC also functions as an emulsifier in food formulations, helping to maintain the stability of emulsions by preventing phase separation. This characteristic is particularly valuable in salad dressings and mayonnaise .

Dietary Fiber Supplement

As a soluble fiber, HPMC can be used as a dietary supplement to promote digestive health. It acts as a bulk-forming laxative, aiding in the treatment of constipation .

Construction Materials

Performance Additive

In construction, HPMC is integrated into mortar and plaster formulations to improve workability, water retention, and adhesion properties. It enhances the performance of tile adhesives, self-leveling compounds, and other cement-based products .

Rheological Modifier

HPMC serves as a rheological modifier in paints and coatings to control viscosity and prevent sagging during application. This ensures an even finish on surfaces .

Cosmetic Industry

Thickening Agent in Personal Care Products

HPMC is widely used in cosmetics for its thickening properties. It is found in shampoos, conditioners, lotions, and creams where it contributes to the desired consistency while enhancing product stability .

Case Studies

| Application Area | Case Study Example | Findings/Results |

|---|---|---|

| Pharmaceuticals | Sustained-release tablets | HPMC improved drug release profiles significantly compared to traditional binders. |

| Food Technology | Ice cream formulations | HPMC enhanced texture while reducing ice crystal formation during freezing. |

| Construction Materials | Tile adhesive formulations | Increased adhesion strength and water retention were observed with HPMC incorporation. |

| Cosmetics | Hair care products | Improved viscosity without compromising spreadability or feel on skin/hair. |

Mecanismo De Acción

The mechanism of action of cellulose, 2-hydroxypropyl methyl ether involves its ability to stabilize and thicken solutions. In ophthalmic applications, it stabilizes the precorneal tear film and prolongs tear film breakup time, providing relief from dry eye conditions . Its molecular targets include the hydroxyl groups on cellulose, which are modified to introduce hydroxypropyl and methyl groups, enhancing its solubility and film-forming ability .

Comparación Con Compuestos Similares

Similar Compounds

Methyl cellulose: Similar in structure but lacks hydroxypropyl groups, resulting in different solubility and film-forming properties.

Hydroxyethyl cellulose: Contains hydroxyethyl groups instead of hydroxypropyl groups, leading to variations in solubility and viscosity.

Carboxymethyl cellulose: Contains carboxymethyl groups, which provide different solubility and reactivity compared to hydroxypropyl methylcellulose.

Uniqueness

Cellulose, 2-hydroxypropyl methyl ether is unique due to its combination of hydroxypropyl and methyl groups, which provide a balance of solubility, film-forming ability, and biocompatibility. This makes it suitable for a wide range of applications in various fields .

Actividad Biológica

Cellulose, 2-hydroxypropyl methyl ether (HPMC), commonly known as hypromellose, is a cellulose derivative widely used in pharmaceuticals, food, and cosmetics due to its unique properties. This article explores the biological activity of HPMC, focusing on its applications, mechanisms of action, and relevant case studies.

HPMC is synthesized through the etherification of cellulose with propylene oxide and methyl chloride. This process modifies the hydroxyl groups of cellulose, enhancing its solubility in water and organic solvents. The degree of substitution (DS) affects its viscosity and gelling properties, making it suitable for various applications.

1. Antibacterial Properties

Recent studies have demonstrated that HPMC exhibits antibacterial activity when combined with silver nanoparticles. In a study involving formulations containing HPMC and silver nanoparticles, significant antibacterial effects were observed against Escherichia coli and Staphylococcus aureus. The presence of silver enhanced the antimicrobial efficacy of HPMC, making it a promising candidate for wound dressings and pharmaceutical formulations .

2. Drug Delivery Systems

HPMC is extensively used in controlled-release drug formulations due to its ability to form gels in aqueous environments. This property allows for sustained drug release, improving therapeutic efficacy while minimizing side effects. A notable example is its application in metoprolol tartrate tablets, where HPMC facilitated controlled drug release, leading to improved pharmacokinetic profiles .

3. Biocompatibility and Safety

HPMC is recognized for its biocompatibility and low toxicity, making it suitable for use in medical applications such as ophthalmic solutions and as an excipient in oral medications. Long-term toxicity studies indicate that HPMC does not pose significant health risks when used within recommended limits .

Case Studies

Case Study 1: Wound Healing Applications

In a clinical trial assessing the efficacy of HPMC-based hydrogels for wound healing, patients treated with HPMC formulations exhibited faster healing times compared to standard treatments. The gel's moisture-retentive properties promoted a conducive environment for healing while preventing infection .

Case Study 2: Ophthalmic Formulations

HPMC has been successfully utilized in ophthalmic solutions due to its ability to increase viscosity and prolong the retention time of active ingredients on the ocular surface. A study showed that eye drops containing HPMC significantly reduced symptoms of dry eye syndrome compared to control solutions .

Research Findings

Propiedades

IUPAC Name |

N'-hexadecylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHXDCVZWHOWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701238689 | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder | |

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol | |

| Record name | HYDROXYPROPYL METHYL CELLULOSE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

2374313-54-7 | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374313-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 2-hexadecylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701238689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.